1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
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Overview
Description
1-Allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a synthetic organic compound with a molecular formula of C25H20Cl2N2O2S. This compound is characterized by its complex structure, which includes an imidazole ring substituted with allyl, dichlorobenzyl, sulfonyl, and diphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide and a suitable base such as potassium carbonate.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 3,4-dichlorobenzyl chloride in the presence of a base like triethylamine.
Final Assembly: The final compound is obtained by coupling the sulfonylated intermediate with diphenyl derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-Allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and benzyl positions, using reagents such as sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-Allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical biological processes, such as proteases or kinases, leading to disruption of cellular functions.
Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes, which can result in cell death or inhibition of cell proliferation.
Modulating Signaling Pathways: It can affect signaling pathways involved in cell growth, apoptosis, and immune responses, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-Allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the imidazole ring, leading to variations in biological activity and chemical reactivity.
Sulfonyl-Substituted Imidazoles: These compounds have a sulfonyl group attached to the imidazole ring and exhibit similar chemical properties and biological activities.
Diphenyl Imidazoles: Compounds with diphenyl groups on the imidazole ring are also similar and may have comparable applications in research and industry.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)32(30,31)17-18-13-14-21(26)22(27)16-18/h2-14,16H,1,15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAKQONJQIKYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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